molecular formula C28H22F5N3O4 B8820740 5-(2-fluoro-3-methoxyphenyl)-1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-3-[(2E)-2-hydroxyimino-2-phenylethyl]-6-methylpyrimidine-2,4-dione CAS No. 2486454-65-1

5-(2-fluoro-3-methoxyphenyl)-1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-3-[(2E)-2-hydroxyimino-2-phenylethyl]-6-methylpyrimidine-2,4-dione

Cat. No.: B8820740
CAS No.: 2486454-65-1
M. Wt: 559.5 g/mol
InChI Key: RJJQJDPFMQBKNJ-VQNDASPWSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically involves the use of palladium catalysts and boron reagents under mild conditions.

Industrial Production Methods

Industrial production of 5-(2-fluoro-3-methoxyphenyl)-1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-3-[(2E)-2-hydroxyimino-2-phenylethyl]-6-methylpyrimidine-2,4-dione may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2-fluoro-3-methoxyphenyl)-1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-3-[(2E)-2-hydroxyimino-2-phenylethyl]-6-methylpyrimidine-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The fluorine atoms in the compound can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

5-(2-fluoro-3-methoxyphenyl)-1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-3-[(2E)-2-hydroxyimino-2-phenylethyl]-6-methylpyrimidine-2,4-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-fluoro-3-methoxyphenyl)-1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-3-[(2E)-2-hydroxyimino-2-phenylethyl]-6-methylpyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(2-fluoro-3-methoxyphenyl)-1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-3-[(2E)-2-hydroxyimino-2-phenylethyl]-6-methylpyrimidine-2,4-dione include other pyrimidinedione derivatives and fluorinated aromatic compounds. Examples include:

Uniqueness

This compound is unique due to its specific combination of fluorine atoms and the pyrimidinedione core, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

CAS No.

2486454-65-1

Molecular Formula

C28H22F5N3O4

Molecular Weight

559.5 g/mol

IUPAC Name

5-(2-fluoro-3-methoxyphenyl)-1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-3-[(2E)-2-hydroxyimino-2-phenylethyl]-6-methylpyrimidine-2,4-dione

InChI

InChI=1S/C28H22F5N3O4/c1-16-24(18-10-6-13-23(40-2)25(18)30)26(37)36(15-22(34-39)17-8-4-3-5-9-17)27(38)35(16)14-19-20(28(31,32)33)11-7-12-21(19)29/h3-13,39H,14-15H2,1-2H3/b34-22-

InChI Key

RJJQJDPFMQBKNJ-VQNDASPWSA-N

Isomeric SMILES

CC1=C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)C/C(=N/O)/C3=CC=CC=C3)C4=C(C(=CC=C4)OC)F

Canonical SMILES

CC1=C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)C(F)(F)F)CC(=NO)C3=CC=CC=C3)C4=C(C(=CC=C4)OC)F

Origin of Product

United States

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